8-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one
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Overview
Description
8-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a piperazine ring, a fluorophenyl group, and a triazoloquinazolinone core, making it a subject of study in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The key steps include the formation of the piperazine ring and the subsequent attachment of the fluorophenyl and triazoloquinazolinone moieties.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
8-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
8-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 8-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole-Fused Pyrazines: These compounds share the triazole core but differ in their additional substituents and ring structures.
1,2,3-Triazolo[4,5-b]pyridazines: Similar in having a triazole ring but differ in the fused heterocyclic systems.
Uniqueness
8-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one stands out due to its specific combination of a fluorophenyl group, a piperazine ring, and a triazoloquinazolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
8-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-1H-triazolo[1,5-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN6O2/c27-20-8-4-5-9-21(20)31-12-14-32(15-13-31)26(35)18-10-11-19-22(16-18)33-24(28-25(19)34)23(29-30-33)17-6-2-1-3-7-17/h1-11,16,30H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKIRMSBMAJXMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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